(3R)-3-Methylpiperidin-3-ol hydrochloride
Description
Significance of Piperidine (B6355638) Derivatives as Synthetic Intermediates and Chiral Building Blocks in Research
Piperidine derivatives represent a class of nitrogen-containing heterocyclic compounds that are of paramount importance in medicinal chemistry and pharmaceutical development. nih.govnih.gov These six-membered rings are privileged structural motifs found in a vast array of natural products and synthetic drug molecules. nih.govnih.gov Their significance stems from their ability to serve as versatile synthetic intermediates and chiral building blocks, enabling the construction of complex molecular architectures with specific biological functions.
The incorporation of a piperidine scaffold can favorably influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which are critical for drug absorption and distribution. Furthermore, the defined three-dimensional structure of chiral piperidines allows for precise interactions with biological targets like enzymes and receptors. This makes them highly sought-after components in the design of new therapeutic agents. The development of efficient synthetic methods to access enantiomerically pure piperidines is a key area of research, as the specific stereochemistry often dictates the potency and selectivity of the final active pharmaceutical ingredient. nih.govnih.govresearchgate.net
Stereochemical Importance and Chiral Control in Heterocyclic Synthesis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in organic chemistry with profound implications for pharmacology. In heterocyclic synthesis, controlling the stereochemistry is crucial because the biological activity of enantiomers (non-superimposable mirror-image molecules) can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the ability to selectively synthesize a single enantiomer is a primary goal in modern drug discovery. nih.govnih.gov
Achieving such chiral control in the synthesis of piperidines and other heterocycles presents a considerable challenge. nih.gov Researchers have developed several sophisticated strategies to address this, including:
Asymmetric Catalysis: This involves using a small amount of a chiral catalyst, such as a metal complex with a chiral ligand, to guide a reaction towards the formation of one enantiomer over the other. nih.govresearchgate.net Copper-catalyzed reactions, for instance, have been effectively used for the enantioselective synthesis of cis-2,3-disubstituted piperidines. nih.govnih.govresearchgate.net
Chiral Auxiliaries: A chiral auxiliary is a temporary chemical appendage that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is created, the auxiliary is removed.
Substrate Control: In this approach, an existing chiral center within the starting molecule influences the stereochemistry of a newly forming chiral center.
These methods are essential for producing enantiopure compounds like (3R)-3-Methylpiperidin-3-ol hydrochloride, where the specific (3R) configuration is critical for its intended molecular interactions.
Current Research Landscape and Emerging Trends in this compound Chemistry
This compound is a specific chiral building block that has gained attention for its utility in pharmaceutical research and development. Its defined stereochemistry at the C3 position, combined with the reactive hydroxyl group and the basic nitrogen atom of the piperidine ring, makes it a valuable intermediate for the enantioselective synthesis of complex bioactive molecules.
Current research involving this compound is focused on several key areas:
Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of novel drug candidates. Researchers are particularly exploring its use in developing treatments for central nervous system (CNS) disorders.
Ligand Development: The chiral nature of the molecule makes it an ideal candidate for the development of specific ligands that can bind to and modulate the activity of biological targets. Studies have shown that it exhibits significant binding affinity for certain neurotransmitter receptors, highlighting its potential in neuropharmacology.
Complex Molecule Synthesis: Case studies have demonstrated its application in the synthesis of intricate alkaloids that possess potential anti-cancer properties, showcasing its versatility as a building block.
The functional groups on this compound allow for a variety of chemical transformations. The tertiary hydroxyl group can be oxidized to a ketone, while the piperidine ring can undergo N-alkylation or other modifications. These potential reactions expand its utility, allowing chemists to incorporate this chiral scaffold into a diverse range of larger, more complex target molecules.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2305080-34-4 | chemicalbook.comhuatengsci.com |
| Molecular Formula | C₆H₁₄ClNO | chemicalbook.com |
| Molecular Weight | 151.63 g/mol | chemicalbook.com |
| IUPAC Name | (3R)-3-methylpiperidin-3-ol;hydrochloride | N/A |
| Appearance | White to light yellow solid | chemicalbook.com |
| Purity | ≥95% | huatengsci.com |
| Storage | Store at room temperature, keep dry and cool. | chemicalbook.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-methylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8)3-2-4-7-5-6;/h7-8H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCBVPULCFBFGX-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCNC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3r 3 Methylpiperidin 3 Ol Hydrochloride
Stereoselective Synthesis Strategies for Chiral Piperidinols
The paramount challenge in synthesizing (3R)-3-Methylpiperidin-3-ol hydrochloride lies in the precise control of the stereochemistry at the C3 position. To this end, a variety of stereoselective strategies have been developed, broadly categorized into asymmetric catalysis, biocatalytic transformations, and diastereoselective routes.
Asymmetric Catalysis in this compound Preparation
Asymmetric catalysis has emerged as a powerful tool for the direct creation of the desired enantiomer, minimizing the need for resolving racemic mixtures. This approach utilizes chiral catalysts to influence the stereochemical outcome of the reaction, leading to the preferential formation of the (3R)-enantiomer.
Rhodium-catalyzed asymmetric hydrogenation represents a cornerstone in the synthesis of chiral molecules, including piperidine (B6355638) derivatives. rsc.orgwiley-vch.de This technique involves the reduction of a prochiral precursor, such as a tetrahydropyridine (B1245486) or a ketone, using molecular hydrogen in the presence of a chiral rhodium complex. The choice of the chiral ligand bound to the rhodium center is critical for achieving high enantioselectivity.
For the synthesis of chiral piperidinols, a common precursor is a suitable enone or ketone. The asymmetric hydrogenation of such precursors using a Rhodium-DuPhos catalyst has been noted as a viable method for producing the (3R)-alcohol. The efficiency of these catalysts stems from the formation of a chiral complex that directs the hydrogen addition to one face of the substrate, thereby establishing the desired stereocenter. wiley-vch.de The development of a diverse array of chiral phosphine (B1218219) ligands has been instrumental in the success of rhodium-catalyzed asymmetric hydrogenation for a wide range of substrates. mdma.ch
Table 1: Examples of Chiral Phosphine Ligands in Asymmetric Hydrogenation
| Ligand Family | Key Structural Feature | Typical Substrates |
| DuPhos | Chiral phospholane (B1222863) ring | Enamides, ketones |
| BINAP | Atropisomeric biaryl backbone | Ketones, olefins |
| Phosphetanes | Four-membered phosphorus heterocycle | Dehydroamino acids |
This table provides a general overview of ligand families and is not exhaustive.
The continuous development of new and more efficient chiral ligands and catalysts remains an active area of research, aiming to broaden the substrate scope and improve the catalytic activity and selectivity in processes like the synthesis of this compound. rsc.org
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a powerful strategy in asymmetric synthesis. rsc.org Chiral phosphoric acids (CPAs) have proven to be particularly effective Brønsted acid catalysts for a variety of transformations, including the synthesis of chiral heterocycles. rsc.orgresearchgate.net
One notable application is the intramolecular aza-Michael addition. researchgate.net In this approach, a suitably functionalized acyclic precursor containing a nucleophilic amine and an α,β-unsaturated carbonyl moiety can be cyclized in the presence of a chiral phosphoric acid. The CPA activates the substrate and provides a chiral environment, guiding the cyclization to produce the desired enantiomer of the piperidine ring system with high enantioselectivity. researchgate.net The bifunctional nature of CPAs, possessing both a Brønsted acidic site and a chiral backbone, is key to their catalytic efficacy. researchgate.net This methodology offers a metal-free alternative for the construction of chiral piperidines. nih.gov
Biocatalytic Transformations and Enzymatic Resolutions
Biocatalysis leverages the inherent stereoselectivity of enzymes to perform chemical transformations with high precision. nih.gov This approach is increasingly utilized in the pharmaceutical industry for the synthesis of chiral intermediates due to its mild reaction conditions and exceptional selectivity. nih.govmdpi.com
For the preparation of (3R)-3-Methylpiperidin-3-ol, two primary biocatalytic strategies are employed: enzymatic resolution of a racemic mixture and asymmetric reduction of a prochiral ketone.
Enzymatic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. For instance, lipases, such as those from Candida antarctica, can be used to selectively acylate or hydrolyze an ester derivative of racemic 3-methylpiperidin-3-ol (B1593060), leaving the desired (3R)-enantiomer unreacted and in high enantiomeric purity.
Asymmetric reduction utilizes enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) to reduce a prochiral ketone precursor, 3-methyl-3-hydroxypiperidin-2-one, to the corresponding chiral alcohol with high enantioselectivity. The use of transaminases has also been explored for the asymmetric synthesis of related chiral piperidine derivatives, demonstrating the versatility of biocatalytic methods. researchgate.netscispace.com
Table 2: Comparison of Biocatalytic Methods
| Method | Starting Material | Enzyme Class | Key Advantage |
| Enzymatic Resolution | Racemic 3-methylpiperidin-3-ol derivative | Lipase | High enantiomeric purity of remaining substrate |
| Asymmetric Reduction | Prochiral ketone | Alcohol Dehydrogenase/Ketoreductase | Direct formation of the desired enantiomer |
This table illustrates the primary biocatalytic strategies applicable to the synthesis of chiral piperidinols.
Diastereoselective Routes and Chiral Auxiliary-Mediated Syntheses
Diastereoselective synthesis provides an alternative and powerful approach to establishing the desired stereochemistry. This strategy involves the use of a chiral auxiliary, a stereogenic group temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org
In the context of synthesizing (3R)-3-Methylpiperidin-3-ol, a chiral auxiliary can be attached to a piperidinone precursor. sigmaaldrich.com For example, Evans oxazolidinones are well-known chiral auxiliaries that can be used to direct the alkylation of an enolate. researchgate.net In a potential synthetic route, an N-acylated piperidinone could be deprotonated to form a chiral enolate, and the subsequent methylation would occur diastereoselectively, guided by the steric influence of the chiral auxiliary. Following the diastereoselective methylation, the auxiliary is cleaved to yield the desired (3R)-3-methylpiperidin-3-ol. wikipedia.org
Another diastereoselective approach involves the stereocontrolled reduction of a chiral N-substituted 3-methyl-3-hydroxypiperidin-2-one. The existing stereocenter on the nitrogen substituent can influence the facial selectivity of the reducing agent's approach to the carbonyl group, leading to the desired diastereomer. The success of this method relies heavily on the choice of the chiral auxiliary and the reaction conditions. nsf.govresearchgate.net Pseudoephedrine is another example of a chiral auxiliary that has been successfully employed in asymmetric Michael reactions to generate chiral lactones, a strategy that could be adapted for piperidinone synthesis. researchgate.net
Novel Reaction Pathways and Process Intensification
Beyond the established stereoselective strategies, research continues to explore novel reaction pathways and methods for process intensification to improve the efficiency, safety, and environmental footprint of the synthesis of this compound. This includes the development of cascade reactions, where multiple bond-forming events occur in a single pot, and the application of flow chemistry to enhance reaction control and scalability. While specific examples for this compound are not extensively detailed in the provided context, the principles of developing more atom-economical and streamlined syntheses are a driving force in modern organic chemistry.
Multicomponent and Cascade Reactions for Piperidine Ring Formation
Multicomponent reactions (MCRs) offer a powerful and efficient approach for the construction of complex heterocyclic systems like the piperidine ring from simple, readily available starting materials in a single synthetic operation. These reactions are characterized by their high atom economy and procedural simplicity, which minimizes the need for isolating intermediates, thereby saving solvents and energy. researchgate.net
One notable strategy involves the Groebke-Blackburn-Bienaymé reaction, an isocyanide-based MCR that can be catalyzed by a chiral phosphoric acid to produce a variety of nitrogen-containing heterocycles with high enantioselectivity. researchgate.net While not a direct synthesis of the target molecule, this methodology exemplifies how MCRs can be adapted to create chiral scaffolds. Another innovative approach employs an iron(III) trifluoroacetate (B77799) [Fe(F3CCO2)3] Lewis acid catalyst in an aqueous micellar medium for the cyclo-condensation of amines, formaldehyde, and a C-H acid like dimedone to form substituted piperidines. researchgate.net This method highlights a green chemistry approach, utilizing water as a solvent at ambient temperature to facilitate the reaction. researchgate.net Such MCRs are instrumental in generating molecular diversity and can be conceptually applied to the synthesis of complex piperidine cores. researchgate.netresearchgate.net
Reductive Amination and Cyclization Strategies
Reductive amination is a cornerstone of amine synthesis and is frequently employed in intramolecular cyclization to form heterocyclic rings such as piperidine. This strategy typically involves the formation of an acyclic amino-aldehyde or amino-ketone precursor, which then undergoes intramolecular imine or enamine formation, followed by in-situ reduction to yield the cyclic amine. Peptide macrocyclization techniques offer a well-studied parallel, where an N-terminal primary amine can be reacted with a C-terminal aldehyde to form a cyclic imine, which is then chemoselectively reduced using agents like sodium cyanoborohydride (NaBH₃CN). nih.gov
Another powerful cascade reaction is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. nih.gov While classically used for synthesizing tetrahydroisoquinolines, variations of this reaction can be envisioned for the construction of piperidine rings by carefully designing the precursor. These cyclization strategies are fundamental in creating the core piperidine structure, which can then be further functionalized to achieve the target molecule. nih.gov
Optimization of Reaction Conditions for Enhanced Enantioselectivity and Yield
For instance, in multicomponent reactions, the use of a chiral catalyst is pivotal for controlling the stereochemical outcome. researchgate.net Control experiments have demonstrated that remote hydrogen bonding donors on substrates play a crucial role in achieving high stereoselectivity in certain reactions. researchgate.net
Another common and effective strategy involves the resolution of a racemic mixture. This can be accomplished by using a chiral resolving agent to form a pair of diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties. An analogous process has been optimized for the production of levobupivacaine (B138063), where the racemic base was resolved using L-(–)-dibenzoyl tartaric acid. nih.govdoaj.org After separation, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure product. nih.govdoaj.org
Further optimization involves purification. Recrystallization from a suitable solvent, such as isopropanol, has been shown to significantly enhance both chemical purity and enantiomeric excess (ee), achieving ee values greater than 99%. nih.gov
The synthesis of related chiral piperidines demonstrates the impact of reaction conditions on diastereomeric ratio (dr) and yield. The N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives with chiral reagents shows how reaction time and the specific chiral auxiliary used influence the outcome. nih.gov
| Product | Substrate | Chiral Reagent | Reaction Time (h) | Yield (%) | diastereomeric ratio (dr) |
|---|---|---|---|---|---|
| (3R,2S)-2a | 1a | (R)-I | 5 | 12.9 | 93.9 |
| (3S,2S)-3a | 1a | (R)-I | 5 | 12.8 | 93.2 |
| (3R,2R)-4a | 1a | (S)-II | 14 | 51.2 | 100.0 |
| (3S,2R)-5a | 1a | (S)-II | 14 | 48.6 | 100.0 |
| (3R,2R)-6b | 1b | (S)-II | 18 | 27.3 | 99.9 |
| (3S,2R)-7b | 1b | (S)-II | 18 | 21.9 | 98.4 |
Precursor and Intermediate Chemistry
The choice of starting materials and the strategic manipulation of intermediates are foundational to the successful synthesis of this compound. Synthetic routes often begin from either readily available achiral precursors, requiring a subsequent resolution or asymmetric transformation, or from a chiral pool of starting materials.
Derivatization from Readily Available Chiral or Achiral Starting Materials
A common strategy begins with an achiral or racemic precursor that is more accessible and cost-effective. For example, 3-methylpiperidin-4-one (B1313904) hydrochloride can be synthesized from 1-BOC-3-methyl-piperidin-4-one by deprotection of the tert-butyloxycarbonyl (BOC) group under acidic conditions. chemicalbook.com The resulting ketone is a direct precursor to the target alcohol via stereoselective reduction.
Alternatively, a racemic mixture can be synthesized first and then resolved into its constituent enantiomers. The synthesis of levobupivacaine hydrochloride provides a template for this approach, starting with the cost-effective (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. nih.govdoaj.org This racemic mixture is then separated using a chiral resolving agent. nih.govdoaj.org
A more sophisticated method involves the use of a chiral auxiliary. A racemic piperidine derivative can be reacted with an enantiomerically pure chiral auxiliary, such as a derivative of mandelic acid, to form a mixture of diastereomers. nih.gov These diastereomers possess different physical properties and can be separated using standard techniques like column chromatography. nih.gov Following separation, the chiral auxiliary is cleaved under conditions such as hydrogenation to release the desired enantiomerically pure piperidine. nih.gov
Strategic Use in the Construction of Complex Molecular Architectures
The this compound scaffold is a valuable building block in medicinal chemistry due to its specific three-dimensional structure. The piperidine ring, the chiral tertiary alcohol at the C3 position, and the basic nitrogen atom provide a unique combination of features for molecular recognition and interaction with biological targets. These features allow it to act as a key component in the design of ligands for various receptors and enzymes.
This chiral synthon is strategically incorporated into larger, more complex molecules to probe structure-activity relationships (SAR) during drug discovery. For example, the synthesis of complex molecules containing the piperidine moiety, such as spiro-fused heterocycles or substituted indoles, demonstrates the versatility of this core structure. researchgate.netnih.gov The development of multicomponent reactions to access tetrazole-containing scaffolds, which are prominent in pharmaceutical agents, further underscores the importance of piperidine building blocks in constructing biologically active compounds. researchgate.net The absolute configuration of the final molecule, dictated by the chiral piperidine precursor, is often critical for its pharmacological activity. researchgate.net
Chemical Transformations and Derivatization Studies of 3r 3 Methylpiperidin 3 Ol Hydrochloride
Functionalization Reactions of the Piperidine (B6355638) Core
The piperidine ring and its substituents offer multiple sites for chemical modification. The nitrogen atom and the tertiary hydroxyl group are the primary handles for introducing molecular diversity. The hydrochloride salt form is stable, but the free base is often generated in situ for reactions requiring a nucleophilic nitrogen.
Regioselective and Stereoselective Modifications of the Hydroxyl Group
The tertiary hydroxyl group is a key functional handle for derivatization. Its modification can proceed with high regioselectivity, targeting the oxygen atom for various transformations. These reactions are crucial for creating precursors for more complex molecules.
Key modifications of the hydroxyl group include:
Etherification: Formation of an ether linkage can be achieved under appropriate conditions. For instance, treatment with methyl iodide and a base like silver oxide results in the corresponding methoxy (B1213986) derivative, (3R)-3-methoxy-3-methylpiperidine hydrochloride.
Sulfonylation: The hydroxyl group can be converted into a good leaving group by reaction with sulfonyl chlorides. For example, tosyl chloride in the presence of pyridine (B92270) yields the tosylate derivative. This transformation is critical as it facilitates subsequent nucleophilic substitution reactions at the C3 position.
The stereocenter at the C3 position generally remains intact during these modifications due to the absence of reactions that would break the C-O bond at the chiral center under standard conditions.
Table 1: Representative Reactions of the Hydroxyl Group
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Methoxylation | CH₃I, Ag₂O, DMF, 60°C, 6h | (3R)-3-Methoxy-3-methylpiperidine HCl | 65 |
N-Alkylation and N-Derivatization Reactions
The secondary amine within the piperidine ring is a nucleophilic center, readily participating in a variety of N-derivatization reactions. These transformations are fundamental for modulating the electronic properties and steric bulk of the nitrogen substituent, which can be crucial for the molecule's interaction with biological targets.
Common N-derivatization strategies include:
N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen.
N-Acylation: The formation of an amide by reacting the piperidine with an acylating agent.
N-Arylation: The coupling of an aryl group to the nitrogen atom.
Protecting Group Installation: The nitrogen is often protected with groups like Boc (tert-butyloxycarbonyl) or Bs (benzenesulfonyl) to prevent its interference in subsequent reaction steps and to influence the stereoselectivity of reactions at other positions of the ring. nih.gov
The choice of the N-substituent can significantly influence the reactivity and stereochemical outcome of further functionalizations of the piperidine ring. nih.gov
Generation of Stereoisomeric and Diastereomeric Variants
The chiral nature of (3R)-3-Methylpiperidin-3-ol hydrochloride makes it an important starting material for the synthesis of more complex stereoisomers and diastereomers.
Control Over New Chiral Center Formation
When new chiral centers are introduced into derivatives of (3R)-3-Methylpiperidin-3-ol, the existing stereocenter at C3 can exert significant stereochemical control. This diastereoselective influence is a cornerstone of its utility in asymmetric synthesis. For example, in functionalization reactions at the C2 or C4 positions of the piperidine ring, the approach of the incoming reagent can be biased to one face of the molecule by the steric hindrance imposed by the C3 substituents. nih.gov The choice of catalysts, such as specific dirhodium catalysts, and N-protecting groups can further enhance the level of diastereoselectivity, leading to the preferential formation of one diastereomer over others. nih.gov
Ring System Elaborations and Spiro-Annulations
Beyond simple functionalization, the piperidine core of (3R)-3-Methylpiperidin-3-ol can be incorporated into more complex, polycyclic systems. Ring elaboration strategies can build upon the existing framework to create fused or bridged bicyclic structures.
A particularly important class of transformations is spiro-annulation, which involves the formation of a new ring that shares a single atom (the spiro atom) with the piperidine ring. The C3 position, being a quaternary carbon, is a natural candidate to become a spiro center. Methodologies such as intramolecular cyclizations or tandem reactions can be employed to construct spirocyclic systems. For instance, asymmetric [3+3] annulation reactions, while demonstrated on different but related heterocyclic systems, provide a powerful strategy for constructing spirocyclic frameworks with high enantioselectivity under mild conditions using chiral catalysts. mdpi.com Such strategies could be adapted to derivatives of (3R)-3-Methylpiperidin-3-ol to generate novel spiro-piperidine structures.
Structure-Reactivity Correlations in Derivatization
The reactivity of this compound and the stereochemical outcome of its transformations are intrinsically linked to its three-dimensional structure.
Steric Hindrance: The axial or equatorial orientation of the methyl and hydroxyl groups at the C3 position significantly influences the approach of reagents. The methyl group, in particular, provides steric bulk that can direct incoming reagents to the opposite face of the ring, leading to high diastereoselectivity in reactions at adjacent positions. nih.gov
Electronic Effects: The electron-donating or -withdrawing nature of substituents, especially on the piperidine nitrogen, can modulate the nucleophilicity of the ring atoms and the acidity of adjacent C-H bonds. For example, using an electron-withdrawing N-protecting group can influence the outcome of C-H functionalization reactions. nih.gov
Chiral Scaffolding: The rigid (3R) configuration serves as a chiral scaffold. This pre-defined stereochemistry is critical in asymmetric synthesis, where it can be used to control the formation of new stereocenters, a principle vital for creating enantiopure molecules.
The interplay between the inherent stereochemistry of the molecule and the choice of reagents and reaction conditions is therefore critical for achieving desired synthetic outcomes. nih.govachemblock.com
Mechanistic and Theoretical Investigations of 3r 3 Methylpiperidin 3 Ol Hydrochloride and Its Derivatives
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of (3R)-3-Methylpiperidin-3-ol typically involves stereoselective reduction of a ketone precursor. A common industrial and laboratory method is the catalytic hydrogenation of 3-methylpiperidin-3-one using a palladium-on-carbon (Pd/C) catalyst. This reaction is generally performed under mild conditions (25–40°C and 1–3 atm of hydrogen gas) and achieves high conversion rates, often exceeding 95%. A key feature of this pathway is the preservation of the (R)-configuration, as the mild conditions prevent racemization.
Another established synthetic route is the reduction of 3-methylpiperidin-3-one with a metal hydride, such as lithium aluminum hydride (LiAlH₄). In this process, a solution of the ketone in an inert solvent like tetrahydrofuran (B95107) (THF) is added to the reducing agent at low temperatures before being refluxed to complete the reaction.
Theoretical investigations into such reaction mechanisms employ sophisticated computational models to map the potential energy surface (PES) of the reaction. nih.gov These studies identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in a hydride reduction, quantum chemical modeling can calculate the energy barrier for the nucleophilic attack of the hydride on the carbonyl carbon, providing insight into the reaction kinetics.
Methodologies like the Ab Initio TST for Master Equation (AITSTME) approach can be used to model complex reactions involving intermediate wells. nih.gov In the context of the synthesis of a substituted piperidine (B6355638), this could involve modeling the initial formation of a reactant complex, its isomerization through a transition state to a product complex, and the final dissociation to products. nih.gov By calculating the energetics of each step, chemists can predict reaction rates and understand factors that control stereoselectivity, ensuring the desired chiral product is favored. nih.govchemintech.ru
Table 1: Common Synthetic Reactions for (3R)-3-Methylpiperidin-3-ol
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Catalytic Hydrogenation | Reduction of a ketone precursor in the presence of a metal catalyst and hydrogen gas. Preserves stereochemistry under mild conditions. | 3-methylpiperidin-3-one, H₂, Pd/C |
| Hydride Reduction | Reduction of a ketone using a metal hydride agent. | 3-methylpiperidin-3-one, LiAlH₄ |
| Oxidation | The tertiary hydroxyl group can be oxidized to form a ketone. | KMnO₄, CrO₃ |
| Substitution | The hydroxyl group can be replaced by other functional groups like halides. | SOCl₂ |
Conformational Analysis and Interconversion Studies
The biological activity and chemical reactivity of cyclic molecules like (3R)-3-Methylpiperidin-3-ol are intrinsically linked to their three-dimensional shape and flexibility. Conformational analysis provides a window into the preferred spatial arrangements of the molecule and the energy barriers between them.
The six-membered piperidine ring is not planar; it adopts various puckered conformations to relieve ring strain. chemrxiv.org The most stable and common conformations are the "chair" forms. chemrxiv.org Other higher-energy conformations include the "boat," "twist-boat," and "half-chair," which often act as transition structures during the interconversion between different chair forms. chemrxiv.orgnih.gov
The specific shape of the ring can be described by puckering parameters, such as the puckering amplitudes (q₂, q₃) and phase angles (ϕ₂, ϕ₃). nih.gov For a six-membered ring like piperidine, the chair conformation is a low-energy state, and the dynamics involve transitions between two possible chair forms (e.g., ¹C₄ and ⁴C₁). chemrxiv.org
The orientation of the substituents on the ring—the methyl and hydroxyl groups at the C3 position—is critical. These groups can occupy either an axial position (pointing perpendicular to the general plane of the ring) or an equatorial position (pointing outwards from the ring). The relative stability of these orientations is determined by a complex interplay of steric and electronic effects. Generally, bulky substituents prefer the more spacious equatorial position to minimize steric hindrance. Computational studies on related substituted piperidines have been used to establish rules for predicting the preferred orientation of substituents based on their position on the ring. nih.gov
The conformation of (3R)-3-Methylpiperidin-3-ol is significantly influenced by more subtle, non-covalent interactions.
Intramolecular Hydrogen Bonding (IMHB): The presence of both a hydroxyl group (a hydrogen bond donor) and a piperidine nitrogen (a hydrogen bond acceptor) in the same molecule allows for the possibility of an intramolecular hydrogen bond. The formation of this bond, where the hydroxyl proton interacts with the nitrogen's lone pair, can lock the molecule into a specific conformation, creating a stable quasi-cyclic structure. mdpi.com The strength and existence of this IMHB are highly dependent on the geometry of the ring and the relative orientation of the functional groups. unito.it The environment also plays a crucial role; polar solvents can form intermolecular hydrogen bonds with the solute, competing with and potentially disrupting the IMHB, while apolar solvents tend to favor its formation. unito.itstanford.edu
Stereoelectronic Effects: These effects arise from the spatial interaction of electron orbitals and can be as important as steric bulk in determining molecular geometry and reactivity. wikipedia.org A key stereoelectronic interaction is hyperconjugation , which involves the delocalization of electrons from a filled bonding orbital (the donor) into an empty antibonding orbital (the acceptor). wikipedia.orgresearchgate.net
In the piperidine ring of (3R)-3-Methylpiperidin-3-ol, several such interactions are at play:
n → σ Interactions:* The non-bonding lone pair orbital (n) on the nitrogen atom can donate electron density into the antibonding orbital (σ*) of an adjacent anti-periplanar C-H or C-C bond. This is a stabilizing interaction, often referred to as an anomeric effect in related heterocyclic systems.
σ → σ Interactions:* Electron density from a C-H or C-C bonding orbital (σ) can delocalize into a neighboring anti-periplanar C-X σ* orbital (where X is N or C). These interactions can lead to the lengthening and weakening of the bonds involved in the donation. researchgate.net
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the properties of molecules like (3R)-3-Methylpiperidin-3-ol at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.
Ab initio (Latin for "from the beginning") quantum chemistry methods calculate the properties of a molecule based on first principles, without reliance on experimental data. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (B3LYP) are used to compute the stabilization energies of different isomers and conformers. nih.gov
For (3R)-3-Methylpiperidin-3-ol, these calculations can be used to map the complete conformational landscape . This involves systematically rotating the single bonds and puckering the ring to find all possible low-energy structures (conformers). The calculations provide the relative energy of each conformer, identifying the most stable "ground state" conformation and the energy of higher-lying conformers. nih.govnih.gov This information is crucial for understanding which shapes the molecule is most likely to adopt. Furthermore, methods like Natural Bond Orbital (NBO) analysis can be applied to the calculated wavefunctions to quantify the strength of the stereoelectronic interactions, such as hyperconjugation, that stabilize or destabilize certain conformations. researchgate.net
Table 2: Illustrative Data from a Hypothetical Ab Initio Conformational Analysis
| Conformer | Substituent Orientation (Methyl/Hydroxyl) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |
|---|---|---|---|
| Chair 1 | Equatorial / Axial | 0.00 (Global Minimum) | Strong n → σ* interaction |
| Chair 2 | Axial / Equatorial | 1.25 | Minimized steric hindrance |
| Twist-Boat | - | 5.50 | Transition state for chair flip |
Note: This table is a representative example of the type of data generated from computational studies and is not based on experimentally reported values for this specific molecule.
Beyond stable conformations, quantum chemical modeling is instrumental in studying chemical reactions. By mapping the potential energy surface, these methods can locate the transition state —the highest energy point along the lowest energy reaction path. chemintech.ru The energy of the transition state relative to the reactants determines the activation energy, which governs the speed of the reaction.
In the synthesis of (3R)-3-Methylpiperidin-3-ol derivatives, modeling can explain the observed selectivity. For example, if a reaction can lead to multiple products, computational chemists can calculate the activation energies for all possible pathways. The pathway with the lowest activation energy will be the fastest and thus yield the major product. chemintech.ru This is particularly valuable in asymmetric synthesis, where understanding the interactions in the transition state that favor the formation of one enantiomer over another is key to designing effective catalysts and reaction conditions. wikipedia.org Advanced methods using coupled-cluster theory can provide highly accurate energetics for stationary points on the potential energy surface, allowing for a precise determination of reaction rates and mechanisms. nih.gov
Advanced Research Applications of 3r 3 Methylpiperidin 3 Ol Hydrochloride As a Chemical Building Block
Role as a Chiral Scaffold in the Synthesis of Complex Organic Molecules
The rigid, stereochemically defined structure of (3R)-3-Methylpiperidin-3-ol hydrochloride makes it an ideal chiral scaffold. researchgate.net A chiral scaffold is a core molecular framework that provides a fixed three-dimensional orientation, allowing chemists to build more complex structures with predictable stereochemistry. The (3R)-configuration is crucial for its interactions with other chiral molecules, such as enzymes or receptors, which is a key principle in the development of enantiopure pharmaceuticals. The piperidine (B6355638) ring is a common feature in many biologically active compounds and approved drugs, making its derivatives highly sought after in medicinal chemistry. researchgate.netnih.gov
Synthetic Strategies Towards Natural Products and Alkaloid Precursors
This compound serves as an important intermediate in the synthesis of complex organic molecules, including alkaloids. The "chiral pool" approach, which utilizes readily available, enantiomerically pure compounds from nature (like amino acids, terpenes, or carbohydrates), is a common strategy for synthesizing complex natural products. mdpi.com This building block fits within this strategy as a pre-formed chiral segment that can be incorporated into a larger target molecule, significantly simplifying the synthetic route.
A key strategic advantage is that the inherent chirality of the building block is transferred to the final product. For instance, research has highlighted its use in the synthesis of complex alkaloids that exhibit anti-cancer properties. The synthesis of such molecules often involves multi-step sequences where the piperidine derivative is modified through reactions at its hydroxyl and amine functionalities to construct the final intricate architecture of the natural product.
Development of Chemical Probes for Academic Research Targets (focus on design principles)
The development of chemical probes—molecules used to study and manipulate biological systems—relies on precise molecular recognition. The design of these probes using this compound is based on its ability to act as a rigid scaffold that presents key functional groups in a defined spatial orientation.
The core design principles are:
Stereochemical Control: The fixed (3R)-stereocenter ensures that the attached functional groups are positioned correctly to interact with a specific chiral binding pocket on a biological target, such as an enzyme or receptor.
Structural Mimicry: The piperidine ring can mimic the pyranose ring of monosaccharides, making its derivatives, particularly polyhydroxylated versions, effective for targeting glycosidase enzymes. researchgate.net
Functionalization: The hydroxyl group and the secondary amine on the piperidine ring are key features for interaction and can be readily modified. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the amine provides a basic center and another point for chemical elaboration. These features are critical for modulating the activity of biological targets and influencing physiological pathways. mdpi.com
Studies have investigated how this compound interacts with various enzymes and neurotransmitter receptors, suggesting its utility in developing selective ligands and potential therapeutic agents in fields like neuropharmacology.
Contributions to Fundamental Methodological Development in Organic Synthesis
The utility of this compound extends beyond its use as a mere building block; it also serves as a platform for developing new synthetic methods. Its structural features allow for a variety of chemical transformations, making it a testbed for new reactions and strategies.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | The tertiary hydroxyl group can be oxidized to a ketone. | KMnO₄, CrO₃ |
| Reduction | The hydroxyl group can be removed to form 3-methylpiperidine. | Pd/C under H₂ |
| Substitution | The hydroxyl group can be replaced with other functional groups like halides or amines. | SOCl₂ for halogenation |
Data sourced from a study on the chemical applications of this compound.
Innovations in Chiral Pool Synthesis
Chiral pool synthesis is a powerful strategy that leverages naturally occurring chiral molecules to build complex targets. mdpi.com The innovation lies in devising efficient synthetic pathways from these inexpensive starting materials. Using pre-fabricated chiral building blocks like this compound represents an advancement in this field. It allows chemists to bypass the often-challenging steps of creating a chiral center from scratch, saving time and resources. The development of synthetic routes to access polysubstituted piperidines from chiral precursors like amino acids demonstrates the innovation in this area, enabling the creation of valuable drug leads. mdpi.comresearchgate.net
Analytical and Characterization Methodologies in Research on 3r 3 Methylpiperidin 3 Ol Hydrochloride
Advanced Chiral Analysis Techniques
The defining feature of (3R)-3-Methylpiperidin-3-ol hydrochloride is its chirality, with the stereocenter at the C3 position of the piperidine (B6355638) ring. Consequently, analytical methods that can distinguish between its enantiomers are essential.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. csfarmacie.czmdpi.comresearchgate.net For non-chromophoric compounds like this compound, a pre-column derivatization step is often employed to introduce a chromophore, enabling UV detection. nih.govresearchgate.net For instance, derivatization with an agent like p-toluenesulfonyl chloride can be utilized. nih.govresearchgate.net
The determination of enantiomeric excess (ee) is a critical quality attribute. nih.gov Chiral stationary phases (CSPs) are the key to achieving enantioseparation in HPLC. csfarmacie.czmdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability. researchgate.net For piperidine derivatives, a common approach involves using a column like a Chiralpak AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. nih.gov A mobile phase consisting of an alcohol, such as ethanol, often with a small amount of a basic modifier like diethylamine (B46881) to improve peak shape, is typically used in polar organic mode. nih.govresearchgate.net Alternatively, a normal-phase method using a mobile phase like hexane:isopropanol with an acidic modifier like trifluoroacetic acid on a cellulose-based column (e.g., Chiralpak® IC) can be effective for similar compounds.
The resolution between the enantiomeric peaks is a measure of the separation efficiency, with a resolution value greater than 2.0 generally considered indicative of a good separation. For the analogous (R)-piperidin-3-amine, a resolution of over 4.0 has been achieved, demonstrating the power of this technique. nih.gov
Table 1: Illustrative Chiral HPLC Parameters for Piperidine Derivatives
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralpak AD-H (amylose-based) | Chiralpak® IC (cellulose-based) |
| Mobile Phase | 0.1% Diethylamine in Ethanol | Hexane:Isopropanol (90:10) with 0.1% TFA |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 228 nm (after derivatization) | UV at appropriate wavelength |
| Reference Compound | (R)-piperidin-3-amine | General piperidine derivatives |
| Source | nih.govresearchgate.net |
X-ray Crystallography for Absolute Stereochemical Assignment
While chiral HPLC is excellent for determining enantiomeric purity, X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govmdpi.compurechemistry.orgnih.govcapes.gov.br This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density within the molecule, revealing the precise spatial arrangement of its atoms.
For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of the (R)-configuration at the C3 stereocenter. The process involves the careful crystallization of the enantiomerically pure compound. The resulting crystallographic data not only confirms the stereochemistry but also provides valuable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies. The use of anomalous dispersion, often with copper radiation, is the key to determining the absolute structure. capes.gov.br
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight
Spectroscopic methods are indispensable for confirming the chemical identity and structural integrity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its intermediates. nih.gov
In the ¹H NMR spectrum of a piperidine derivative, the protons on the piperidine ring typically appear as a series of multiplets in the range of approximately 1.5 to 3.5 ppm. hmdb.cachemicalbook.com The exact chemical shifts and coupling constants are influenced by the substituents on the ring and the conformational preferences of the molecule. nih.gov For this compound, one would expect to see signals corresponding to the methyl group (a singlet or doublet depending on the solvent and proton exchange), and the various methylene (B1212753) protons of the piperidine ring. The proton on the nitrogen and the hydroxyl proton may be observable, though their signals can be broad and may exchange with deuterium (B1214612) in deuterated solvents like D₂O.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. researchgate.netorganicchemistrydata.org The carbon bearing the hydroxyl and methyl groups (C3) would be expected to have a chemical shift in the range of 60-75 ppm. The other carbons of the piperidine ring would appear at higher field (lower ppm values). The chemical shift of the methyl group would be expected at a much higher field, typically below 30 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign the proton and carbon signals and to confirm the connectivity of the molecule. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Piperidine Ring CH₂ | 1.5 - 3.5 | Complex multiplets |
| Methyl (CH₃) | ~1.0 - 1.5 | Singlet | |
| NH | Variable | Broad signal | |
| OH | Variable | Broad signal | |
| ¹³C | C3 (quaternary) | 60 - 75 | Carbon attached to OH and CH₃ |
| Piperidine Ring CH₂ | 20 - 55 | ||
| Methyl (CH₃) | 15 - 30 | ||
| Source | nih.govhmdb.cachemicalbook.comresearchgate.netorganicchemistrydata.orgnih.govchemicalbook.com |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. scielo.brnih.govscielo.br High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. rsc.org
For (3R)-3-Methylpiperidin-3-ol, the protonated molecule [M+H]⁺ would be expected in the mass spectrum. The monoisotopic mass of the free base (C₆H₁₃NO) is approximately 115.0997 Da. Therefore, the [M+H]⁺ ion would have an m/z of approximately 116.1075. HRMS would be able to confirm this elemental composition with high precision.
The fragmentation of piperidine alkaloids in tandem mass spectrometry (MS/MS) often involves the loss of small neutral molecules. scielo.brnih.govscielo.br For (3R)-3-Methylpiperidin-3-ol, a characteristic fragmentation pathway would be the loss of a water molecule (18 Da) from the protonated parent ion, resulting in a significant fragment ion at m/z 98.0868. Further fragmentation of the piperidine ring can also occur, providing additional structural information. researchgate.netmjcce.org.mk
Table 3: Predicted Mass Spectrometry Data for (3R)-3-Methylpiperidin-3-ol
| Ion | Formula | Calculated m/z | Fragmentation |
| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1070 | Protonated parent molecule |
| [M+H-H₂O]⁺ | C₆H₁₂N⁺ | 98.0964 | Loss of water |
| Source | scielo.brnih.govscielo.br |
Future Directions and Emerging Research Avenues
Exploration of Novel Asymmetric Synthetic Routes with High Atom Economy
The synthesis of enantiomerically pure compounds like (3R)-3-Methylpiperidin-3-ol is critical for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. Future research is increasingly focused on developing synthetic routes that are not only stereoselective but also adhere to the principles of green chemistry, particularly high atom economy.
Traditional multi-step syntheses can be inefficient, generating significant waste. Emerging strategies aim to minimize byproducts by maximizing the incorporation of atoms from the reactants into the final product. researchgate.net Key areas of exploration include:
Biocatalytic Asymmetric Reduction: The use of enzymes, particularly ketoreductases (KREDs), offers a highly efficient and environmentally friendly method for synthesizing chiral alcohols. rsc.org Research into the asymmetric reduction of a suitable precursor, N-protected-3-methyl-3-piperidone, using engineered KREDs is a promising avenue. These enzymatic reactions can achieve very high enantiomeric excess (ee) and conversion rates under mild conditions. mdpi.com Co-expression of the ketoreductase with a cofactor regeneration system, such as glucose dehydrogenase (GDH), within a single host organism can further improve efficiency and reduce costs. rsc.org
Asymmetric Transfer Hydrogenation: This method provides an atom-economical alternative to using high-pressure hydrogen gas. Rhodium- and Ruthenium-based catalysts, combined with chiral ligands, can facilitate the asymmetric reduction of pyridinium (B92312) salts or other suitable precursors. nih.govnih.gov A notable development is the rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine as both a source of nitrogen and a chirality-inducing agent, which offers a direct route to highly functionalized chiral piperidines. nih.gov
Stepwise Dearomatization/Borylation of Pyridines: A novel strategy involves the partial reduction of pyridine (B92270) derivatives to form 1,2-dihydropyridines, followed by a copper(I)-catalyzed enantioselective protoborylation. polito.it This method provides access to chiral 3-boryl-tetrahydropyridines, which are versatile intermediates that can be stereospecifically transformed into the desired 3-hydroxy derivative. This approach allows for the construction of the chiral piperidine (B6355638) core from simple, abundant starting materials.
| Synthetic Strategy | Key Features | Potential Advantages for (3R)-3-Methylpiperidin-3-ol Synthesis | Relevant Findings |
| Biocatalytic Reduction | Use of ketoreductases (KREDs) with cofactor regeneration. | High enantioselectivity (>99% ee), mild reaction conditions, environmentally benign (uses water as solvent), high atom economy. rsc.org | Carbonyl reductases have shown excellent stereoselectivity in synthesizing 3-substituted-4-hydroxypiperidines. mdpi.comwur.nl |
| Asymmetric Transfer Hydrogenation | Utilizes catalysts (e.g., Rh, Ru) with a hydrogen donor (e.g., formic acid). | Avoids high-pressure H2 gas, high functional group tolerance, excellent diastereo- and enantioselectivities. nih.govnih.gov | Rhodium-catalyzed reductive transamination of pyridinium salts provides a rapid route to various chiral piperidines. nih.gov |
| Dearomatization/Borylation | Stepwise dearomatization of pyridines followed by enantioselective borylation. | Access from simple starting materials, creates a versatile C-B bond for further functionalization. | A Cu(I)-catalyzed method yields enantioenriched 3-boryl-tetrahydropyridines, which are precursors to chiral piperidines. polito.it |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the production of fine chemicals and pharmaceuticals. nih.gov Integrating the synthesis of (3R)-3-Methylpiperidin-3-ol hydrochloride and its derivatives with flow chemistry and automated platforms offers numerous advantages.
Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes and reactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. nih.govnih.gov Automated systems can link multiple reaction and purification steps, reducing manual intervention and accelerating the synthesis and screening of compound libraries. nih.gov
For the synthesis of chiral piperidines, a continuous flow protocol has been successfully developed for the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents, producing various enantioenriched α-substituted piperidines in high yields and diastereoselectivities within minutes. researchgate.netnih.gov Such a platform could be adapted for the synthesis of (3R)-3-Methylpiperidin-3-ol precursors, enabling rapid and scalable production.
| Benefit of Flow Chemistry | Description | Relevance to (3R)-3-Methylpiperidin-3-ol Synthesis |
| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. | Key reactions, such as those involving organometallics or strong reducing agents, can be performed more safely. |
| Improved Control & Reproducibility | Precise control over temperature, mixing, and residence time leads to consistent product quality. nih.gov | Leads to higher diastereoselectivity and enantioselectivity in asymmetric synthesis steps. |
| Scalability | Production can be scaled up by running the system for longer periods, avoiding the need for re-optimization of reaction conditions. nih.gov | Facilitates seamless transition from laboratory-scale synthesis to industrial production. |
| Automation & Integration | Multiple synthesis, work-up, and purification steps can be connected in a continuous sequence. nih.gov | Enables the rapid generation of a library of derivatives for screening and lead optimization. |
Computational Design and Virtual Screening for New Derivatives
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and virtual screening of new molecules with desired biological activities. Given that the piperidine scaffold is a common motif in drugs targeting the central nervous system (CNS), future research will undoubtedly leverage computational methods to design novel derivatives of (3R)-3-Methylpiperidin-3-ol. ambeed.comacs.org
The process typically begins with identifying a biological target, such as a specific receptor or enzyme. frontiersin.org Virtual screening of large compound libraries can then identify initial "hits" that are predicted to bind to the target. rsc.org For (3R)-3-Methylpiperidin-3-ol, its core structure can be used as a starting point for structure-based drug design. Using the known three-dimensional structure of a target protein, new derivatives can be designed in silico to optimize interactions with key amino acid residues in the binding site. nih.gov
Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are employed to predict binding affinity, stability of the ligand-protein complex, and other crucial properties. These computational studies can prioritize the synthesis of the most promising compounds, saving significant time and resources. rsc.org For instance, piperidine-based compounds have been successfully identified as potent ligands for sigma receptors and as multi-target agents for CNS disorders through virtual screening campaigns. nih.gov
| Computational Step | Purpose | Application to (3R)-3-Methylpiperidin-3-ol Derivatives |
| Target Identification | Select a biologically relevant protein (e.g., enzyme, receptor) implicated in a disease. | Identify CNS targets like dopamine, serotonin, or sigma receptors where piperidine scaffolds are known to be active. nih.gov |
| Pharmacophore Modeling | Define the key structural features (e.g., H-bond donors/acceptors, aromatic rings) required for binding. | Use the (3R)-3-hydroxy-3-methylpiperidine core as a base to build pharmacophore models for specific neuroreceptors. |
| Virtual Screening & Docking | Screen large databases of virtual compounds against the target's binding site to predict binding modes and affinities. rsc.org | Identify novel derivatives with potentially high affinity and selectivity for the chosen target. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Filter out candidates with poor drug-like properties early in the design process, improving the chances of downstream success. |
| Molecular Dynamics (MD) | Simulate the movement of the ligand-protein complex over time to assess stability and binding interactions. nih.gov | Confirm the stability of the predicted binding mode and identify key interactions that sustain the binding. |
Expansion into Materials Science and Supramolecular Chemistry Research
While the primary focus for chiral piperidines has been in medicinal chemistry, their unique three-dimensional structures make them attractive building blocks for materials science and supramolecular chemistry. The defined stereochemistry of this compound can be used to impart chirality into larger, functional systems.
Crystal Engineering: The hydroxyl and amine groups of the piperidinol scaffold are capable of forming strong and directional hydrogen bonds. This makes them excellent candidates for crystal engineering, where the goal is to design and control the formation of crystalline solids with specific structures and properties. nih.gov The specific chirality of the molecule can direct the formation of non-centrosymmetric crystal packing, which is a prerequisite for materials with properties like second-harmonic generation (a nonlinear optical effect). The study of how substituents on the piperidine ring influence crystal packing can lead to new functional materials. nih.gov
Chiral Metal-Organic Frameworks (MOFs): MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Using chiral ligands, such as a functionalized derivative of (3R)-3-Methylpiperidin-3-ol, can produce Chiral MOFs (CMOFs). nih.gov These materials have shown great promise in applications such as enantioselective separation (separating mixtures of chiral molecules), asymmetric catalysis, and chiral sensing.
Supramolecular Gels: The hydrogen-bonding capabilities of the piperidinol scaffold can also be exploited to create supramolecular polymers and gels. nih.gov In suitable solvents, these molecules can self-assemble through non-covalent interactions into long, fibrous networks that entrap the solvent, forming a gel. The chirality of the building block can be transferred to the macroscopic level, resulting in helical fibers and gels that can interact with circularly polarized light, a property useful in chiroptical devices. nih.gov
| Research Area | Potential Application of (3R)-3-Methylpiperidin-3-ol Scaffold | Key Enabling Features |
| Crystal Engineering | Creation of non-centrosymmetric crystals for nonlinear optics. | Defined chirality, hydrogen bond donor (OH) and acceptor (N) sites. nih.gov |
| Chiral Metal-Organic Frameworks (CMOFs) | Heterogeneous catalysts for asymmetric synthesis; stationary phases for chiral chromatography. | Rigid chiral structure that can be functionalized with linker groups to coordinate with metal ions. |
| Supramolecular Polymers & Gels | Chiroptical materials, responsive materials, templates for chiral synthesis. | Ability to self-assemble via hydrogen bonding; transfer of chirality from the molecular to the supramolecular scale. nih.gov |
Q & A
Q. What are the recommended storage conditions for (3R)-3-Methylpiperidin-3-ol hydrochloride to ensure long-term stability?
- Methodological Answer : Store the compound in a dry environment at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrochloride salts are often hygroscopic. Stability studies should be conducted under accelerated conditions (e.g., 40°C/75% relative humidity) to validate shelf life. Always confirm batch-specific stability data via HPLC or mass spectrometry (MS) .
Q. How can researchers verify the enantiomeric purity of this compound?
- Methodological Answer : Use chiral analytical techniques such as:
- Chiral HPLC : Employ a cellulose-based chiral column (e.g., Chiralpak® IC) with a mobile phase of hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid. Monitor retention times against racemic standards.
- Polarimetry : Compare the optical rotation ([α]D) with literature values for the (3R) enantiomer.
- NMR with Chiral Shift Reagents : Use europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to resolve stereochemical signals .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions.
- Ventilation : Ensure local exhaust ventilation to limit airborne particulates. Monitor airborne concentrations with NIOSH-approved methods .
Advanced Research Questions
Q. What synthetic strategies enable stereoselective introduction of the 3R-methyl group in piperidin-3-ol derivatives?
- Methodological Answer :
- Asymmetric Alkylation : Use a chiral auxiliary (e.g., Evans oxazolidinone) to direct methyl group addition. Deprotonate the piperidin-3-ol precursor with LDA (lithium diisopropylamide) and react with methyl iodide.
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze a racemic ester intermediate, isolating the (3R)-enantiomer.
- Catalytic Hydrogenation : Apply a Rhodium-DuPhos catalyst for asymmetric hydrogenation of a ketone precursor to the (3R)-alcohol .
Q. How can researchers resolve contradictions in reported stability data for hydrochloride salts of piperidine derivatives?
- Methodological Answer :
- Accelerated Degradation Studies : Compare degradation kinetics under varying temperatures (25°C, 40°C) and humidity levels. Use LC-MS to identify degradation products (e.g., demethylation or ring-opening byproducts).
- Crystallinity Analysis : Perform X-ray powder diffraction (XRPD) to assess amorphous vs. crystalline forms, which impact stability. Amorphous forms may degrade faster due to higher reactivity.
- Moisture Sorption Analysis : Use dynamic vapor sorption (DVS) to determine hygroscopicity thresholds that trigger instability .
Q. What computational methods predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for nucleophilic substitution or oxidation reactions using Gaussian 16 with B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates.
- pKa Prediction : Use software like MarvinSketch to estimate amine protonation states under varying pH conditions, which influence reactivity .
Key Considerations for Experimental Design
- Stereochemical Integrity : Validate synthetic routes with X-ray crystallography to confirm absolute configuration .
- Controlled Atmosphere : Use gloveboxes for moisture-sensitive reactions involving hydrochloride salts .
- Batch-to-Batch Variability : Characterize each synthesis batch via NMR and HPLC to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
